

# physical and chemical properties of 3-chloro-N-cyclohexylpropanamide

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## Compound of Interest

Compound Name: 3-chloro-N-cyclohexylpropanamide

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## Technical Guide: 3-Chloro-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-chloro-N-cyclohexylpropanamide**. Due to a notable scarcity of published experimental data for this specific compound, this document combines information from chemical databases, supplier specifications, and established principles of organic chemistry. Where experimental values are unavailable, computed data is provided and clearly indicated. This guide also outlines a detailed, plausible experimental protocol for its synthesis and purification, based on general N-acylation methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this molecule.

### Chemical and Physical Properties

The fundamental identifiers and physical properties of **3-chloro-N-cyclohexylpropanamide** are summarized below. It is critical to note that most of the physical property data is computationally derived and has not been experimentally verified in peer-reviewed literature.

## Identifiers and Molecular Characteristics

Property	Value	Source(s)
IUPAC Name	3-chloro-N-cyclohexylpropanamide	
CAS Number	61872-76-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> ClNO	[1]
Molecular Weight	189.68 g/mol	
Canonical SMILES	C1CCC(CC1)NC(=O)CCCl	
InChI Key	GPYXZWPPJXPZKP-UHFFFAOYSA-N	

## Computed Physical Properties

Property	Value	Source(s)
Boiling Point	348.5 °C at 760 mmHg	[2]
Melting Point	Not available	[2]
Density	1.07 g/cm <sup>3</sup>	[2]
Flash Point	164.6 °C	[2]
Refractive Index	1.483	[2]
XLogP3	1.9	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Topological Polar Surface Area	29.1 Å <sup>2</sup>	
Rotatable Bond Count	3	

## Synthesis of 3-Chloro-N-cyclohexylpropanamide

While a specific, detailed experimental protocol for the synthesis of **3-chloro-N-cyclohexylpropanamide** is not readily available in the scientific literature, a standard and reliable method involves the N-acylation of cyclohexylamine with 3-chloropropionyl chloride.<sup>[3]</sup><sup>[4]</sup> This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.<sup>[4]</sup>

## Proposed Experimental Protocol

Reaction: Cyclohexylamine + 3-Chloropropionyl Chloride → **3-Chloro-N-cyclohexylpropanamide** + Triethylamine Hydrochloride

Materials:

- Cyclohexylamine (1.0 eq)
- 3-Chloropropionyl chloride (1.05 eq)
- Triethylamine (1.1 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C using an ice bath.
- Dissolve 3-chloropropionyl chloride (1.05 eq) in a separate portion of anhydrous dichloromethane and transfer it to an addition funnel.
- Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
- Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **3-chloro-N-cyclohexylpropanamide** by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

## Synthesis Workflow Diagram



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Caption: A flowchart illustrating the proposed synthetic route for **3-chloro-N-cyclohexylpropanamide**.

## Chemical Reactivity and Stability

- **N-Acylation:** The synthesis route itself highlights the key reactivity of the precursor molecules. Cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.<sup>[3]</sup>
- **Nucleophilic Substitution:** The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions ( $S_N2$ ). This allows for the introduction of various functional groups, such as azides, cyanides, or thiols, at this position.
- **Amide Hydrolysis:** The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, yielding cyclohexylamine and 3-chloropropionic acid or its corresponding salt.
- **Storage:** Commercial suppliers recommend storing **3-chloro-N-cyclohexylpropanamide** in a dry, sealed container at 2-8°C.<sup>[5]</sup>

## Spectral Data

As of the date of this document, no publicly available, experimentally determined NMR, IR, or mass spectra for **3-chloro-N-cyclohexylpropanamide** have been identified. Researchers are advised to perform their own analytical characterization upon synthesis.

## Biological Activity and Signaling Pathways

There is no information available in the current scientific or patent literature to suggest any specific biological activity or involvement in signaling pathways for **3-chloro-N-cyclohexylpropanamide**. Its structural features, particularly the reactive alkyl chloride, suggest potential for covalent modification of biological macromolecules, but this has not been investigated.

## Conclusion

**3-Chloro-N-cyclohexylpropanamide** is a simple amide with a reactive alkyl chloride functional group. While its fundamental molecular properties are known or can be reliably computed, there is a significant lack of experimentally validated data regarding its physical properties, spectral characteristics, and biological activity. The synthetic protocol outlined in this guide

provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to conduct thorough characterization of the synthesized material.

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